molecular formula C9H10O2S B181717 Methyl 2-(methylthio)benzoate CAS No. 3704-28-7

Methyl 2-(methylthio)benzoate

Cat. No.: B181717
CAS No.: 3704-28-7
M. Wt: 182.24 g/mol
InChI Key: CPQDZXPLQXZJGF-UHFFFAOYSA-N
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Description

Methyl 2-(methylthio)benzoate is a sulfur-containing organic compound with the molecular formula C9H10O2S. It is known for its role as a sex pheromone in certain beetle species, such as Phyllophaga crinita . This compound is characterized by its unique structure, which includes a benzoate ester linked to a methylthio group.

Biochemical Analysis

Biochemical Properties

Methyl 2-(methylthio)benzoate plays a significant role in biochemical reactions, particularly in the context of insect communication. It has been identified as a sex pheromone in the Phyllophaga crinita species

Cellular Effects

The cellular effects of this compound are primarily observed in the context of insect behavior. As a sex pheromone, it influences cell function by triggering specific signaling pathways that lead to behavioral responses

Molecular Mechanism

The molecular mechanism of action of this compound is largely related to its role as a sex pheromone. It is likely to bind to specific receptors on the antennae of insects, triggering a cascade of events that lead to a behavioral response

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been observed in the context of insect trapping experiments

Dosage Effects in Animal Models

The effects of this compound at different dosages have been observed in insect trapping experiments. In these studies, the compound has been shown to attract male insects even at low doses

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(methylthio)benzoate can be synthesized through several methods. One common approach involves the reaction of methyl thiosalicylate with iodomethane in the presence of sodium methoxide in methanol at room temperature . The reaction proceeds as follows: [ \text{Methyl thiosalicylate} + \text{Iodomethane} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(methylthio)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the methylthio group to a thiol group using reducing agents such as lithium aluminum hydride.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetonitrile at low temperatures.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products:

    Oxidation: Methyl 2-(methylsulfinyl)benzoate or methyl 2-(methylsulfonyl)benzoate.

    Reduction: Methyl 2-(thiol)benzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(methylthio)benzoate has several applications in scientific research:

Comparison with Similar Compounds

Methyl 2-(methylthio)benzoate can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its sulfur-containing structure, which imparts distinct chemical reactivity and biological activity. Its role as a sex pheromone is particularly noteworthy, as it is the first identified sulfur-containing, long-distance, female-produced sex attractant from any insect taxa .

Properties

IUPAC Name

methyl 2-methylsulfanylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2S/c1-11-9(10)7-5-3-4-6-8(7)12-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPQDZXPLQXZJGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10299443
Record name methyl 2-(methylthio)benzoate
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Molecular Weight

182.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3704-28-7
Record name Benzoic acid, 2-(methylthio)-, methyl ester
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Record name Benzoic acid, 2-(methylthio)-, methyl ester
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Record name methyl 2-(methylthio)benzoate
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Record name Methyl 2-(methylthio)benzoate
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Synthesis routes and methods I

Procedure details

To a solution of 160 mg (2.97 mmol) of sodium methoxide in 10 mL of methanol was added at 0°, 0.4 mL (2.97 mmol) of methyl thiosalicylate, 0.37 mL (5.97 mmol) of iodomethane and stirred at room temperature for 1 h. The reaction mixture was concentrated in vacuo, taken up in ethyl acetate, washed with water, brine, dried over sodium sulfate, and concentrated in vacuo to give 2.10 g of the title compound.
Name
sodium methoxide
Quantity
160 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Quantity
0.37 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of methyl thiosalicylate (4.0 g, 23.8 mmol) in DMF (25 mL) is added K2CO3 (4.0 g, 28.94 mmol) followed by methyl iodide (2.3 mL, 36.9 mmol). The resulting mixture is stirred at ambient temperature for 1 h. The mixture is diluted with EtOAc and washed with 1N HCl (3×) and water (1×). The organic phase is dried over MgSO4, filtered and concentrated to afford 2-methylsulfanylbenzoic acid methyl ester.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the biological significance of methyl 2-(methylthio)benzoate?

A: this compound acts as a sex pheromone for several species of June beetles, specifically within the genus Phyllophaga. [, , , ] This compound is released by females to attract males for mating. [, , ]

Q2: How effective is this compound in attracting June beetles?

A: Field studies demonstrate the compound's effectiveness. Traps baited with this compound captured significantly more male beetles compared to control traps. For instance, in one study, traps with the compound attracted 466 male Phyllophaga tristis, while control traps caught none. [] Similar results were observed with Phyllophaga apicata and other species. [, , ]

Q3: Are there specific species of Phyllophaga that are more attracted to this compound?

A: Research indicates that the response to this compound varies among Phyllophaga species. While P. tristis, P. apicata, P. lissopyge, P. menetriesi, P. brevidens, and P. lenis are attracted to it, P. obsoleta showed inconsistent attraction to various pheromone compounds, including this compound. [, , ] Genetic analysis suggests that species attracted to this compound are phylogenetically related. []

Q4: Can this compound be used in combination with other attractants to improve its effectiveness?

A: Yes, combining this compound with light sources, particularly solar-powered LEDs, significantly enhances its attractiveness to Phyllophaga beetles. [] This combination trap captured considerably more beetles than those using either attractant alone. []

Q5: What are the potential applications of using this compound in agriculture?

A: Due to its species-specific attraction, this compound holds potential for developing environmentally friendly pest management strategies. It can be used in traps for monitoring Phyllophaga populations, helping farmers make informed decisions about pest control interventions. [] Additionally, mass trapping using this compound could help reduce beetle populations, minimizing crop damage caused by these insects. []

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